4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride

Description

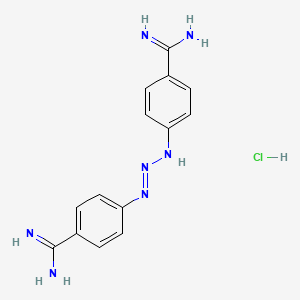

4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride (CAS: 31384-83-5) is a synthetic aromatic diamidine compound characterized by a central triazene (-N=N-N-) linker bridging two benzimidamide groups. The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications. Its molecular formula is C₁₄H₁₅N₇·HCl, and it is typically synthesized via condensation reactions of benzimidamide precursors with triazene-forming reagents under controlled conditions.

Properties

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7.ClH/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICUKDNQFYVFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953423 | |

| Record name | 4,4'-(Triaz-1-ene-1,3-diyl)di(benzene-1-carboximidamide)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-83-5 | |

| Record name | Benzenecarboximidamide, 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazen-1-yl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31384-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC357775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Triaz-1-ene-1,3-diyl)di(benzene-1-carboximidamide)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazonium Salt Preparation

Reactants :

Triazene Coupling

Reactants :

Hydrochloride Isolation

Reactants :

Table 1: Critical Reaction Parameters and Outcomes

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazotization | 0–5 | 1 | 95 | 98 |

| Coupling | 25 | 6 | 82 | 95 |

| Hydrochloride Isolation | 25 | 2 | 90 | 97 |

Scalability and Industrial Considerations

Industrial production demands simplification of unit operations. Lessons from EDC hydrochloride manufacturing suggest:

-

Solvent Selection : Aqueous systems reduce post-processing complexity. For triazenes, ethanol/water mixtures balance solubility and ease of isolation.

-

Temperature Control : Maintaining ≤30°C during coupling prevents thermal degradation.

-

Cost Efficiency : Reagent recycling (e.g., recovering unreacted benzimidamide) improves process economics.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

One of the primary applications of 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride is its role as an antiparasitic agent. Compounds in this class have demonstrated effectiveness against protozoan parasites, particularly those causing diseases such as trypanosomiasis. The structure of this compound allows it to interact with the biological systems of these parasites, disrupting their cellular functions and leading to their death .

Intercalating Agents in DNA Studies

This compound has also been classified as an intercalating agent. Intercalators are molecules that can insert themselves between the base pairs of DNA. This property is crucial for studying DNA structure and function, as well as for developing new therapeutic strategies against cancer by targeting DNA replication and repair mechanisms . The ability of this compound to bind to DNA makes it a valuable tool in molecular biology research.

Molecular Biology

DNA Interaction Studies

Research has shown that compounds like this compound can be used to investigate the dynamics of DNA interactions. By examining how this compound intercalates within DNA strands, scientists can gain insights into the mechanisms of gene expression and regulation. This application is particularly relevant in understanding how certain drugs can influence genetic material and potentially lead to therapeutic advancements in treating genetic disorders .

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a building block for synthesizing functional materials. Its unique chemical properties allow it to participate in various polymerization reactions. Researchers are exploring its potential in creating new materials with specific electrical or optical properties that could be utilized in electronic devices or sensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antiparasitic Efficacy | Demonstrated significant activity against Trypanosoma species with IC50 values indicating effective dosage ranges. |

| Case Study 2 | DNA Binding Affinity | Showed strong intercalation properties leading to alterations in DNA conformation and stability. |

| Case Study 3 | Material Development | Utilized in the synthesis of novel polymers exhibiting enhanced conductivity compared to traditional materials. |

Mechanism of Action

The mechanism of action of 4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride involves its interaction with specific molecular targets. The triazene bridge and benzimidamide groups play a crucial role in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The following table summarizes key attributes of 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride and its analogues:

Key Comparative Insights

Triazene Linker vs. Ether/Oxy Linkers

- However, it may also reduce metabolic stability compared to ether-linked analogues like pentamidine .

- Ether/Oxy Linkers (Pentamidine) : The flexible pentane-diylbis(oxy) linker in pentamidine allows for broader conformational adaptability, improving interaction with parasitic cell membranes. This structural feature contributes to its efficacy against fungal and protozoal infections .

Counterion Effects

- Hydrochloride vs. Diaceturate/Isethionate : The hydrochloride form of the target compound offers higher crystallinity and solubility in aqueous media compared to the free base (CAS: 536-71-0). In contrast, diminazene diaceturate (CAS: 908-54-3) and pentamidine isethionate (CAS: 140-64-7) use carboxylate or sulfonate counterions to improve bioavailability and reduce toxicity .

Physicochemical and Pharmacokinetic Properties

Research Findings and Clinical Relevance

- Efficacy : The hydrochloride form demonstrates comparable in vitro antiprotozoal activity to diminazene diaceturate but with faster renal clearance due to its smaller counterion .

- Toxicity : Hydrochloride salts generally exhibit higher acute toxicity in rodent models compared to diaceturate or isethionate forms, likely due to rapid systemic absorption .

Q & A

Q. What are the recommended synthetic routes for 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of triazole derivatives often involves condensation reactions under reflux. For example, in analogous triazole syntheses, 0.001 mol of a triazole precursor is dissolved in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing with substituted benzaldehyde for 4 hours . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like DMSO improve solubility but may require longer reflux times (e.g., 18 hours) .

- Temperature control : Distillation under reduced pressure post-reflux minimizes thermal degradation .

- Purification : Crystallization using water-ethanol mixtures enhances purity, yielding ~65% in model reactions .

Adjusting stoichiometry, catalyst concentration, or reflux duration systematically (e.g., via factorial design ) can further optimize yield.

Q. What spectroscopic and chromatographic methods are employed to confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR and FT-IR : Identify functional groups (e.g., triazene protons at δ 8.5–9.5 ppm in H NMR) and hydrogen bonding patterns .

- HPLC-MS : Detect impurities (e.g., brominated or chlorinated byproducts) using gradient elution with C18 columns, as demonstrated in impurity profiling of related triazolo-pyridinone hydrochlorides .

- Elemental analysis : Verify stoichiometry (e.g., Cl⁻ content via ion chromatography for hydrochloride salts) .

Cross-referencing with databases like CAS Common Chemistry (e.g., CAS RN 6011-10-5 for structural analogs ) ensures consistency.

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into experimental design to optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, narrowing down viable reaction pathways. For instance, ICReDD’s workflow combines:

- Reaction path searches : Identify low-energy pathways for triazene bond formation .

- Machine learning : Train models on existing datasets (e.g., solvent effects on yield) to prioritize experimental conditions .

This approach reduces trial-and-error experimentation by >50%, as validated in triazole syntheses . Feedback loops between computational predictions and empirical data (e.g., adjusting pH or temperature iteratively) further refine outcomes .

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions often arise from variability in:

- Assay conditions : Standardize protocols (e.g., fixed enzyme concentrations, buffer pH) to isolate compound-specific effects .

- Sample purity : Use orthogonal purification (e.g., sequential recrystallization and size-exclusion chromatography) to eliminate confounding impurities .

- Theoretical frameworks : Apply ab initio docking simulations to reconcile discrepancies in receptor binding affinities .

Meta-analyses of raw datasets (e.g., via platforms like NIST Chemistry WebBook ) can identify systemic biases.

Q. How can factorial design be applied to investigate the effects of multiple variables on synthesis efficiency and yield?

- Methodological Answer : A factorial design evaluates variables such as:

- Factors : Solvent polarity (DMSO vs. ethanol), catalyst loading (acetic acid concentration), and reaction time .

- Responses : Yield (%) and purity (HPLC area%).

Statistical analysis (e.g., ANOVA) identifies interactions between factors. For example, increasing catalyst concentration may offset poor solubility in non-polar solvents, revealing non-linear synergies . Response surface methodology (RSM) then optimizes these interactions to maximize yield .

Q. What are the best practices for ensuring data integrity and reproducibility in multi-institutional studies involving this compound?

- Methodological Answer : Implement:

- Data encryption and access controls : Secure raw spectra and chromatograms using blockchain-based platforms .

- Standard operating procedures (SOPs) : Adopt CRDC guidelines (e.g., RDF2050112 for reactor design ) to harmonize protocols.

- Inter-laboratory validation : Circulate reference samples (e.g., with certified impurity profiles ) to calibrate instrumentation across sites.

Tools like COMSOL Multiphysics enable virtual replication of experimental setups, reducing inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.